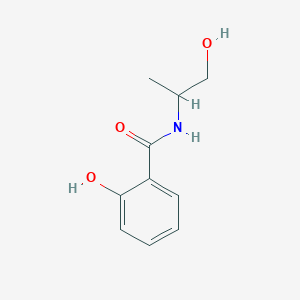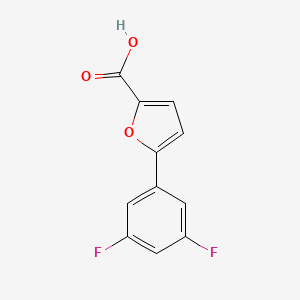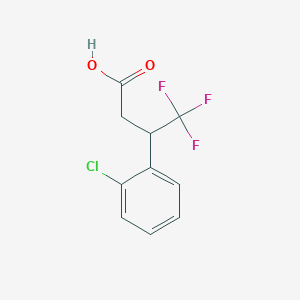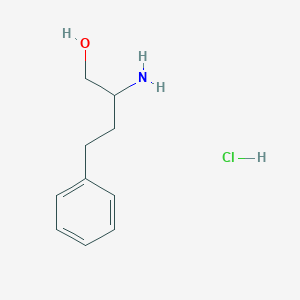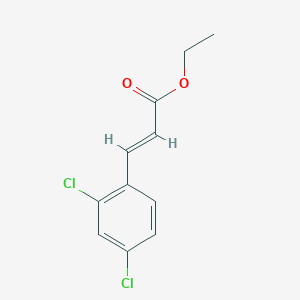
ethyl (2E)-3-(2,4-dichlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C11H10Cl2O2 It is a derivative of acryloyl compounds, characterized by the presence of a dichlorophenyl group attached to the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 2,4-dichlorophenylacetic acid.
Reduction: Ethyl 3-(2,4-dichlorophenyl)propanoate.
Substitution: Various substituted ethyl (2E)-3-(2,4-dichlorophenyl)acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl (2E)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be compared with other similar compounds such as:
Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate: Similar in structure but contains a hydrazono group instead of an acrylate moiety.
2,4-Dichlorophenol: A simpler compound with only the dichlorophenyl group and hydroxyl group, lacking the acrylate structure.
Eigenschaften
Molekularformel |
C11H10Cl2O2 |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
ethyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |
InChI-Schlüssel |
LNURJQJBCBYMGG-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


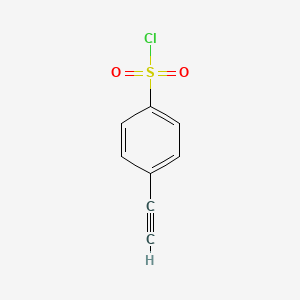
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
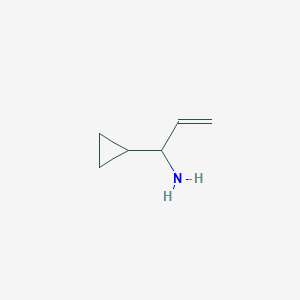

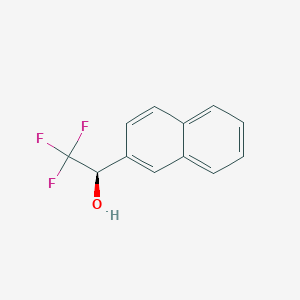


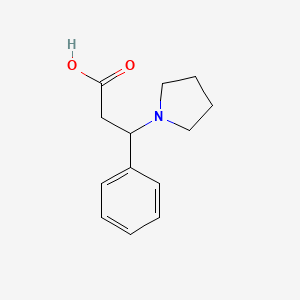
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)

